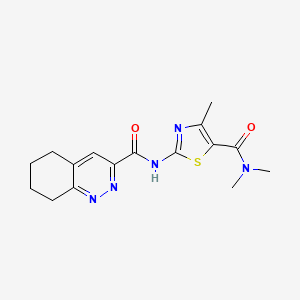

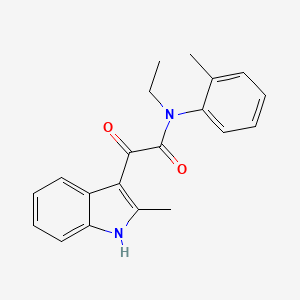

![molecular formula C23H17N5O B2455494 N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1797722-42-9](/img/structure/B2455494.png)

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives has been performed by different methods. One method involves the condensation of two molecules of pyridine-2-carboxaldehyde in the presence of MnCl2 and ammonium diethyldithiophosphate . Another method involves a chemodivergent synthesis from α-bromoketones and 2-aminopyridines .Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide”, has been elucidated by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

Imidazole derivatives have been synthesized via various chemical reactions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Anticancer Agents

The compound has been identified as a potential anticancer agent. It has been used in the development of novel KRAS G12C inhibitors, which are targeted covalent inhibitors (TCIs) for treating cancers . The compound I-11, a derivative of imidazo[1,2-a]pyridine, has shown potent anticancer effects for KRAS G12C-mutated NCI-H358 cells .

Scaffold for Covalent Warheads

The compound has been used as a scaffold to install covalent warheads, a strategy used in the development of TCIs for cancer treatment . The imidazo[1,2-a]pyridine core backbone of the compound has been utilized in this context .

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine, a structural component of the compound, is a significant part of a large number of agrochemicals and pharmaceuticals . This highlights the compound’s potential in the agricultural and pharmaceutical industries .

Synthetic Methodologies

The compound has been involved in intense research for numerous decades, with a large number of transformations now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .

Optoelectronic Devices

The compound has shown potential in the field of materials science, particularly in the development of optoelectronic devices .

Sensors

The compound’s luminescent properties have made it useful in the creation of sensors .

Emitters for Confocal Microscopy and Imaging

The compound has been used as emitters for confocal microscopy and imaging, demonstrating its utility in the field of biomedical imaging .

Electro-Oxidative Method for Ring Opening

An electro-oxidative method for the ring opening of imidazo[1,2-a]pyridine derivatives has been reported, offering a sustainable alternative to existing harsh reaction conditions . This method provides an efficient approach to produce N-(pyridin-2-yl)amide derivatives .

Mecanismo De Acción

Target of Action

The primary targets of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide are KRAS G12C , acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These targets play crucial roles in various biological processes. KRAS G12C is a common mutation in cancers, while AChE and BChE are key enzymes in nerve signal transmission. LOX is involved in the metabolism of fatty acids.

Mode of Action

This compound acts as a covalent inhibitor , forming a covalent bond with its targets, which leads to the inhibition of their activity. It has been found to be a potent anticancer agent for KRAS G12C-mutated cells . It also inhibits AChE, BChE, and LOX , thereby affecting nerve signal transmission and fatty acid metabolism.

Biochemical Pathways

The inhibition of AChE and BChE by this compound affects the cholinergic pathway , which is crucial for nerve signal transmission . Its inhibition of LOX affects the arachidonic acid pathway , which is involved in inflammation and other immune responses . The inhibition of KRAS G12C affects the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation and survival .

Result of Action

The inhibition of KRAS G12C by this compound can lead to the suppression of cancer cell proliferation . The inhibition of AChE and BChE can affect nerve signal transmission, while the inhibition of LOX can affect inflammation and immune responses .

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O/c29-23(17-7-5-8-18(15-17)28-14-6-12-24-28)26-20-10-2-1-9-19(20)21-16-27-13-4-3-11-22(27)25-21/h1-16H,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZTUZZYCHUXOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2455421.png)

![Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2455422.png)

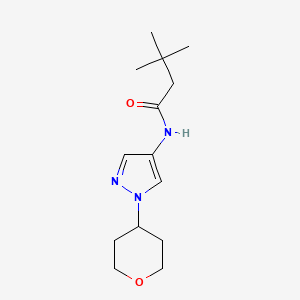

![2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2455423.png)

![2-[(4,4-Difluorocyclohexyl)oxy]pyridine](/img/structure/B2455424.png)

![2,1,3-Benzothiadiazol-5-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2455425.png)

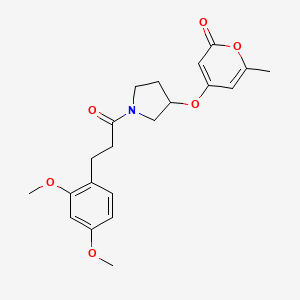

![(E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2455432.png)

![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2455433.png)